molecular formula C5H15ClN2Si B077359 Bis(dimethylamino)methylchlorosilane CAS No. 10339-02-3

Bis(dimethylamino)methylchlorosilane

Cat. No.: B077359
CAS No.: 10339-02-3
M. Wt: 166.72 g/mol
InChI Key: BZHQCJMLAYVPCL-UHFFFAOYSA-N
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Description

Silanediamine, 1-chloro-N,N,N’,N’,1-pentamethyl-: is a chemical compound with the molecular formula C5H15ClN2Si It is a derivative of silanediamine, where the silicon atom is bonded to a chlorine atom and five methyl groups

Scientific Research Applications

Chemistry: Silanediamine, 1-chloro-N,N,N’,N’,1-pentamethyl- is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the development of new materials with unique properties.

Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility. It is also investigated for its potential use in drug delivery systems.

Industry: In the industrial sector, Silanediamine, 1-chloro-N,N,N’,N’,1-pentamethyl- is used in the production of silicone-based materials, which are widely used in sealants, adhesives, and coatings.

Safety and Hazards

Silanediamine, 1-chloro-N,N,N’,N’,1-pentamethyl- is highly flammable and may cause burns. It is advised to keep it away from sources of ignition and to wear suitable protective clothing, gloves, and eye/face protection when handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silanediamine, 1-chloro-N,N,N’,N’,1-pentamethyl- typically involves the reaction of chlorosilane with a suitable amine. One common method is the reaction of chlorotrimethylsilane with dimethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of Silanediamine, 1-chloro-N,N,N’,N’,1-pentamethyl- involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Silanediamine, 1-chloro-N,N,N’,N’,1-pentamethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions.

    Oxidation Reactions: The compound can be oxidized to form silanol derivatives.

    Reduction Reactions: Reduction can lead to the formation of silane derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve reagents like sodium hydroxide or potassium tert-butoxide in an aprotic solvent.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Substitution Reactions: Products include silanol or alkoxysilane derivatives.

    Oxidation Reactions: Silanol derivatives are the primary products.

    Reduction Reactions: Silane derivatives are formed.

Mechanism of Action

The mechanism of action of Silanediamine, 1-chloro-N,N,N’,N’,1-pentamethyl- involves its ability to form stable bonds with various substrates. The chlorine atom can be easily replaced by other functional groups, allowing the compound to act as a versatile intermediate in chemical synthesis. The silicon atom’s ability to form strong bonds with oxygen and carbon atoms makes it valuable in creating stable and durable materials.

Comparison with Similar Compounds

  • Silanediamine, 1-chloro-N,N,N’,N’-tetraethyl-1-methyl-
  • Silanediamine, 1,1-dimethyl-N,N’-diphenyl-
  • Bis(dimethylamino)methylsilane

Uniqueness: Silanediamine, 1-chloro-N,N,N’,N’,1-pentamethyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and stability. The presence of five methyl groups around the silicon atom provides steric hindrance, making it less reactive towards certain nucleophiles compared to its analogs. This unique structure allows for selective reactions, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

N-[chloro-(dimethylamino)-methylsilyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15ClN2Si/c1-7(2)9(5,6)8(3)4/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHQCJMLAYVPCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Si](C)(N(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15ClN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065041
Record name Silanediamine, 1-chloro-N,N,N',N',1-pentamethyl-
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Molecular Weight

166.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10339-02-3
Record name 1-Chloro-N,N,N′,N′,1-pentamethylsilanediamine
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Record name Silanediamine, 1-chloro-N,N,N',N',1-pentamethyl-
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Record name Silanediamine, 1-chloro-N,N,N',N',1-pentamethyl-
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Record name Silanediamine, 1-chloro-N,N,N',N',1-pentamethyl-
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Record name 1-chloro-N,N,N',N',1-pentamethylsilanediamine
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